1-Methoxycarbonyl-4-formylazulene

CAS No.: 43110-60-7

Cat. No.: VC18516513

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43110-60-7 |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | methyl 4-formylazulene-1-carboxylate |

| Standard InChI | InChI=1S/C13H10O3/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-8H,1H3 |

| Standard InChI Key | JGADTJRHGIFPNG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C2C1=CC=CC=C2C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

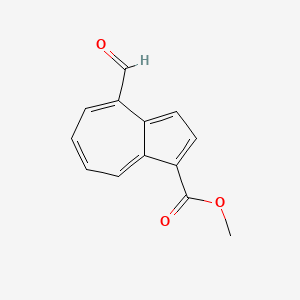

The molecular formula of 1-methoxycarbonyl-4-formylazulene is C₁₃H₁₀O₃, with a molecular weight of 214.217 g/mol and an exact mass of 214.063 g/mol . Its structure (Figure 1) combines the azulene backbone with substituents that influence its reactivity and spectral characteristics:

-

Methoxycarbonyl group (-COOCH₃): Positioned at the 1-position, this electron-withdrawing group stabilizes the azulene core through conjugation.

-

Formyl group (-CHO): Located at the 4-position, it introduces additional reactivity for further functionalization via nucleophilic addition or condensation reactions .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| CAS Number | 43110-60-7 |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.217 g/mol |

| Exact Mass | 214.063 g/mol |

| PSA (Polar Surface Area) | 43.37 Ų |

| LogP (Partition Coefficient) | 2.39 |

Synthesis and Reaction Optimization

Enamine Formation and Oxidation

The synthesis of 1-methoxycarbonyl-4-formylazulene typically proceeds via a two-step protocol starting from 1-methoxycarbonyl-4-methylazulene :

Key Reaction Conditions :

-

Solvent: DMF for enamine formation; THF/H₂O (1:1) for oxidation.

-

Temperature: 140°C (enamine); room temperature (oxidation).

-

Scale-Up: Microwave-assisted synthesis enables efficient scaling to 50 mmol with minimal yield loss .

Mechanistic Insights

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for 1-methoxycarbonyl-4-formylazulene reveals distinct signals corresponding to the azulene protons and substituents :

-

δ 10.21 (s, 1H): Formyl proton (-CHO).

-

δ 8.26 (d, J = 10.5 Hz, 2H): Protons at the 2- and 8-positions of azulene.

-

δ 7.86 (t, J = 3.7 Hz, 1H): Proton at the 5-position.

-

δ 3.93 (s, 3H): Methoxy group (-OCH₃).

UV-Vis Absorption

The compound exhibits a strong absorption band in the visible to near-IR region (λₘₐₓ ≈ 600–700 nm), characteristic of azulene derivatives. This property is exploited in materials science for light-harvesting applications .

Applications in Organic Synthesis

Building Block for Functional Materials

1-Methoxycarbonyl-4-formylazulene serves as a precursor for azulene-fused porphyrins, which exhibit intense near-IR absorption and large two-photon absorption cross-sections. These properties are critical for applications in nonlinear optics and photodynamic therapy .

Intermediate for Trisubstituted Azulenes

The formyl group at the 4-position enables further functionalization via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume